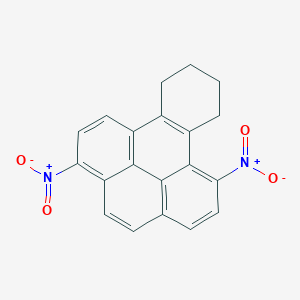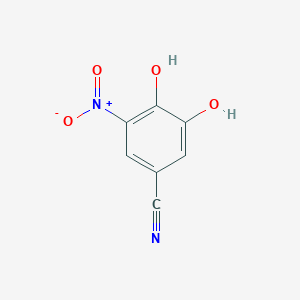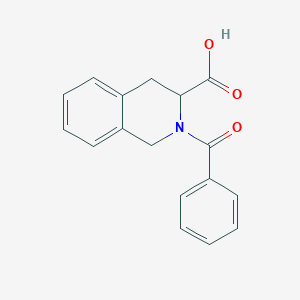
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
概要
説明
Synthesis Analysis
The synthesis of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid and its derivatives involves complex chemical reactions, highlighting the creativity and adaptability of modern synthetic chemistry. For example, the EPC synthesis approach for tetrahydroisoquinolines involves diastereoselective alkylation from phenylalanine-derived precursors, demonstrating the stereoselectivity in chemical synthesis (Huber & Seebach, 1987). Another approach includes the isocyanide-based, three-component reactions that offer a convenient synthesis of tetrahydroisoquinoline carboxylic acid derivatives (Schuster, Lázár, & Fülöp, 2010).
Molecular Structure Analysis
Understanding the molecular structure of this compound is crucial for exploring its chemical properties and potential applications. Techniques such as X-ray crystallography have been utilized to elucidate the molecular structures of related organotin carboxylates, which provide insights into the structural configurations and potential reactivity patterns of similar compounds (Xiao et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid encompasses a broad spectrum of reactions. For instance, cyclopropanation processes have been applied to related compounds, revealing insights into the reactivity of the tetrahydroquinoline backbone (Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002). Additionally, palladium-catalyzed carbonylative cyclization has been demonstrated as an effective method for synthesizing aroylisoquinolines, underscoring the versatility of these frameworks in synthetic chemistry (Dai & Larock, 2002).
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and crystal structure, significantly influence its handling and potential applications. While specific data on 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid are scarce in this summary, related research on organotin carboxylates provides valuable insights into how molecular structure affects these properties (Xiao et al., 2017).
科学的研究の応用
Synthesis and Stereochemistry : The synthesis of tetrahydroisoquinolines, including 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has been studied for its stereoselective properties. For example, Huber and Seebach (1987) detailed the diastereoselective alkylation of phenylalanine-derived precursors, leading to the synthesis of important groups of alkaloids (Huber & Seebach, 1987).
Anticancer Properties : Redda et al. (2010) explored the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. Their findings suggest that these compounds, including derivatives of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, could serve as potential pharmaceutical agents due to their cytotoxicity against cancer cell lines (Redda, Gangapuram, & Ardley, 2010).
Chemical Transformations and Derivatives : The compound has been used in various chemical transformations. Szakonyi et al. (2002) discussed the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives from N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, showcasing its versatility in creating new types of heterocyclic systems (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Pharmacological Activity : Erickson et al. (1978) demonstrated that substitution on quinoline-2-carboxylic acid derivatives, including benzoyl substituents, enhanced antiallergic activity in animal models. This suggests potential pharmacological applications of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid derivatives (Erickson, Lappi, Rice, Swingle, & Van Winkle, 1978).
特性
IUPAC Name |
2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16(12-6-2-1-3-7-12)18-11-14-9-5-4-8-13(14)10-15(18)17(20)21/h1-9,15H,10-11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBPKILWLZTVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

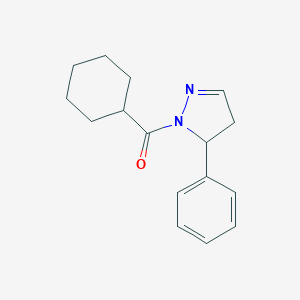
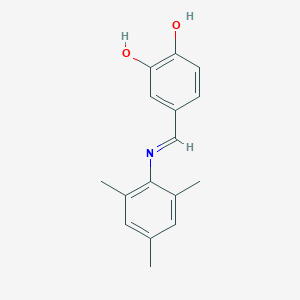
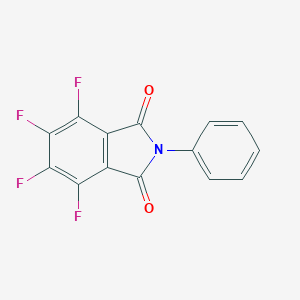
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid](/img/structure/B56103.png)
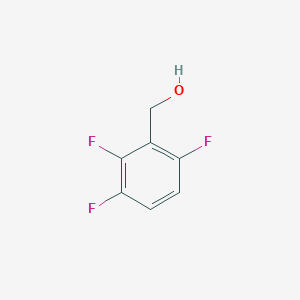
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid](/img/structure/B56107.png)
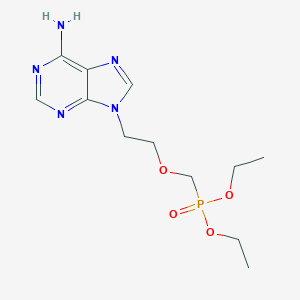
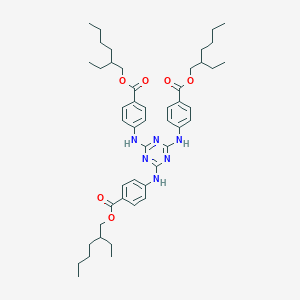
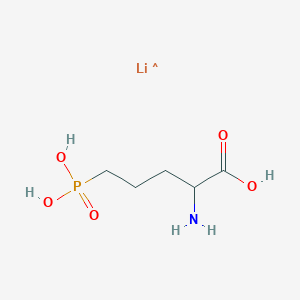
![7-(Bromomethyl)thieno[2,3-c]pyridine](/img/structure/B56121.png)
![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)
